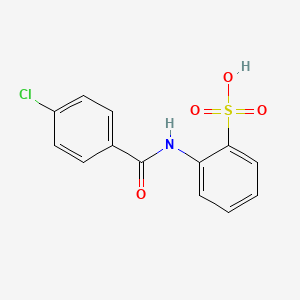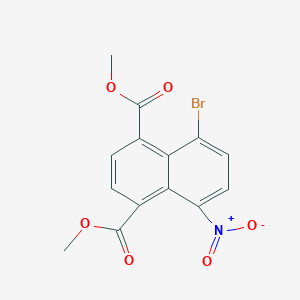![molecular formula C6H7Cl3O2 B14510629 3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne CAS No. 63370-35-4](/img/structure/B14510629.png)
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a trichloroethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne typically involves the reaction of propargyl alcohol with 2,2,2-trichloroethanol in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne can undergo various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trichloroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or thioethers.
科学的研究の応用
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne involves its reactivity towards nucleophiles and electrophiles. The alkyne group can participate in cycloaddition reactions, while the trichloroethoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of various bioactive compounds, which can interact with molecular targets such as enzymes and receptors.
類似化合物との比較
Similar Compounds
Propyne: A simple alkyne with a similar triple bond structure.
2,2,2-Trichloroethanol: Shares the trichloroethoxy group.
Propargyl Alcohol: Contains the alkyne and hydroxyl groups.
Uniqueness
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne is unique due to the combination of its alkyne and trichloroethoxy groups, which confer distinct reactivity and potential applications. This compound’s ability to undergo a variety of chemical reactions makes it a versatile building block in organic synthesis.
特性
CAS番号 |
63370-35-4 |
|---|---|
分子式 |
C6H7Cl3O2 |
分子量 |
217.5 g/mol |
IUPAC名 |
3-(2,2,2-trichloroethoxymethoxy)prop-1-yne |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-3-10-5-11-4-6(7,8)9/h1H,3-5H2 |
InChIキー |
IGMWQWDGXNNGOG-UHFFFAOYSA-N |
正規SMILES |
C#CCOCOCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


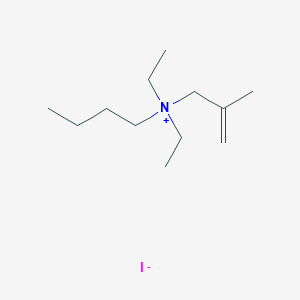
![3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane](/img/structure/B14510569.png)
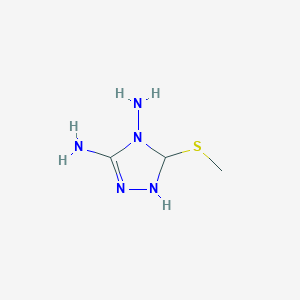
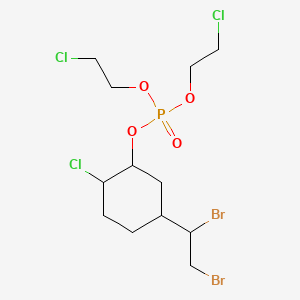
![Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate](/img/structure/B14510580.png)
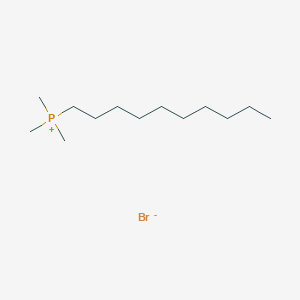
![Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate](/img/structure/B14510600.png)
![1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14510608.png)

